

Spectroscopic Profile of 3-(2-Methoxyphenyl)propan-1-ol: A Technical Guide

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Compound of Interest

Compound Name: 3-(2-Methoxyphenyl)propan-1-ol

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This guide provides a comprehensive overview of the spectroscopic data for **3-(2-Methoxyphenyl)propan-1-ol**, a key intermediate in various chemical syntheses. The information is tailored for researchers, scientists, and professionals in drug development, presenting key analytical data including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3-(2-Methoxyphenyl)propan-1-ol**. This information is crucial for substance identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

While a complete, explicitly assigned experimental spectrum for **3-(2-Methoxyphenyl)propan-1-ol** was not found in the available resources, data for closely related isomers and similar structures allow for a reliable prediction of the proton NMR spectrum. The expected chemical shifts in chloroform-d (CDCl₃) are detailed below.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.20 - 7.15	m	2H	Ar-H
~6.90 - 6.85	m	2H	Ar-H
3.85	s	3H	-OCH ₃
3.70	t	2H	-CH ₂ -OH
2.75	t	2H	Ar-CH ₂ -
1.90	m	2H	-CH ₂ -CH ₂ -OH
~1.6 (broad)	s	1H	-OH

¹³C NMR Data

Experimental ¹³C NMR data for **3-(2-Methoxyphenyl)propan-1-ol** is not readily available in public databases. However, based on the analysis of its isomers, such as 3-(4-methoxyphenyl)propan-1-ol, and established substituent effects, the following chemical shifts are predicted.

Chemical Shift (δ) ppm	Assignment
~157.5	C-OCH ₃
~130.0	Ar-CH
~128.5	Ar-C
~127.5	Ar-CH
~120.5	Ar-CH
~110.0	Ar-CH
~62.0	-CH ₂ -OH
~55.0	-OCH ₃
~32.0	-CH ₂ -CH ₂ -OH
~26.0	Ar-CH ₂ -

Infrared (IR) Spectroscopy

An experimental IR spectrum for **3-(2-Methoxyphenyl)propan-1-ol** is not publicly available. The expected characteristic absorption bands are based on the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3600 - 3200	Broad	O-H stretch (alcohol)
3100 - 3000	Medium	C-H stretch (aromatic)
2960 - 2850	Strong	C-H stretch (aliphatic)
1600 - 1450	Medium	C=C stretch (aromatic ring)
1250 - 1200	Strong	C-O stretch (aryl ether)
1075 - 1000	Strong	C-O stretch (primary alcohol)

Mass Spectrometry (MS)

Mass spectrometry data provides information about the mass-to-charge ratio of the molecule and its fragments. Predicted data for various adducts of **3-(2-methoxyphenyl)propan-1-ol** are available.^[1]

Adduct	Predicted m/z
[M+H] ⁺	167.10666
[M+Na] ⁺	189.08860
[M-H] ⁻	165.09210
[M+NH ₄] ⁺	184.13320
[M+K] ⁺	205.06254
[M+H-H ₂ O] ⁺	149.09664

Experimental Protocols

Standardized protocols are essential for reproducible and comparable spectroscopic data. The following sections detail the general methodologies for obtaining NMR, IR, and MS data for a small organic molecule like **3-(2-Methoxyphenyl)propan-1-ol**.

NMR Spectroscopy

A general protocol for acquiring ¹H and ¹³C NMR spectra involves dissolving the sample in a deuterated solvent and analyzing it in an NMR spectrometer.

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified **3-(2-Methoxyphenyl)propan-1-ol** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
- **Internal Standard:** Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **Instrumentation:** The spectra are recorded on a high-field NMR spectrometer, for instance, a 400 MHz instrument.
- **¹H NMR Acquisition:** A standard pulse program is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

- ^{13}C NMR Acquisition: A proton-decoupled pulse sequence is commonly used to simplify the spectrum to single peaks for each unique carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a widely used technique for identifying functional groups within a molecule.

- Sample Preparation: For a liquid sample like **3-(2-Methoxyphenyl)propan-1-ol**, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, the sample can be dissolved in a solvent that has minimal interference in the IR region of interest (e.g., CCl_4).
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
- Data Acquisition: A background spectrum of the salt plates or solvent is first recorded. The sample spectrum is then acquired, and the background is automatically subtracted.
- Spectral Analysis: The resulting spectrum, plotting transmittance or absorbance versus wavenumber (cm^{-1}), is analyzed for characteristic absorption bands corresponding to the molecule's functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.

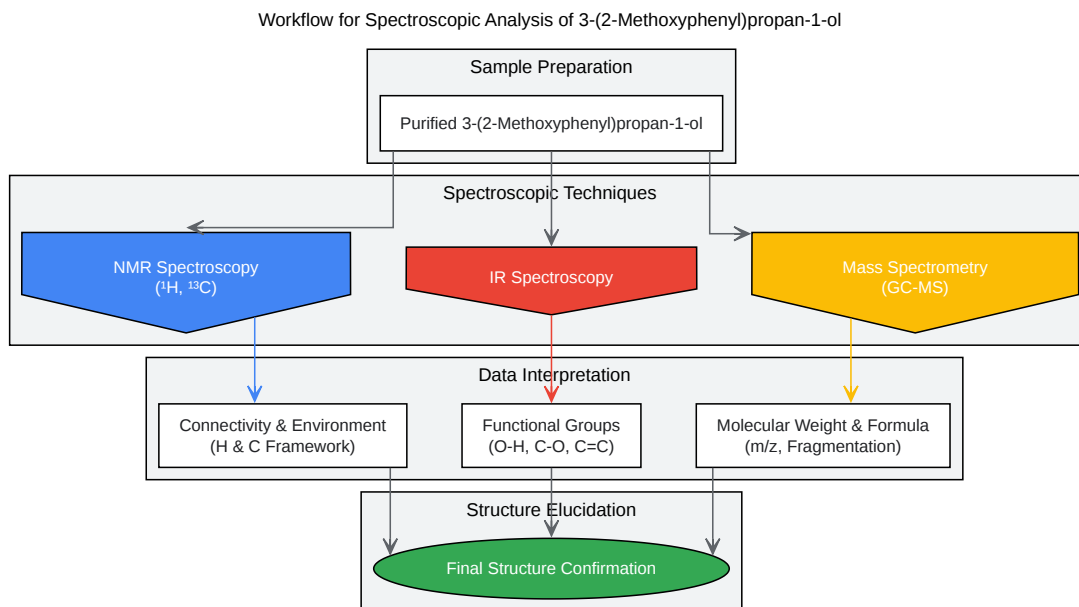
- Sample Preparation: A dilute solution of the sample (approximately $10\text{ }\mu\text{g/mL}$) is prepared in a volatile organic solvent such as dichloromethane or hexane. The sample should be free of non-volatile materials.
- Instrumentation: A GC-MS system equipped with a suitable capillary column (e.g., a non-polar DB-5 column) is used.
- Injection: A small volume (typically $1\text{ }\mu\text{L}$) of the sample is injected into the heated inlet of the GC, where it is vaporized.
- Gas Chromatography: The vaporized sample is carried by an inert gas (e.g., helium) through the column. The components of the sample are separated based on their boiling points and

interactions with the stationary phase.

- **Mass Spectrometry:** As each component elutes from the GC column, it enters the mass spectrometer. Electron ionization (EI) is a common method for fragmenting the sample molecules. The mass analyzer then separates the resulting ions based on their mass-to-charge ratio, generating a mass spectrum for each component.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound.



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Caption: A logical workflow for the structural elucidation of an organic compound using NMR, IR, and MS.

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References

- 1. PubChemLite - 3-(2-methoxy-phenyl)-propan-1-ol (C10H14O2) [pubchemlite.lcsb.uni.lu]
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